

Application Notes and Protocols for UV-Curable Adhesives with 4-Benzoylbiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

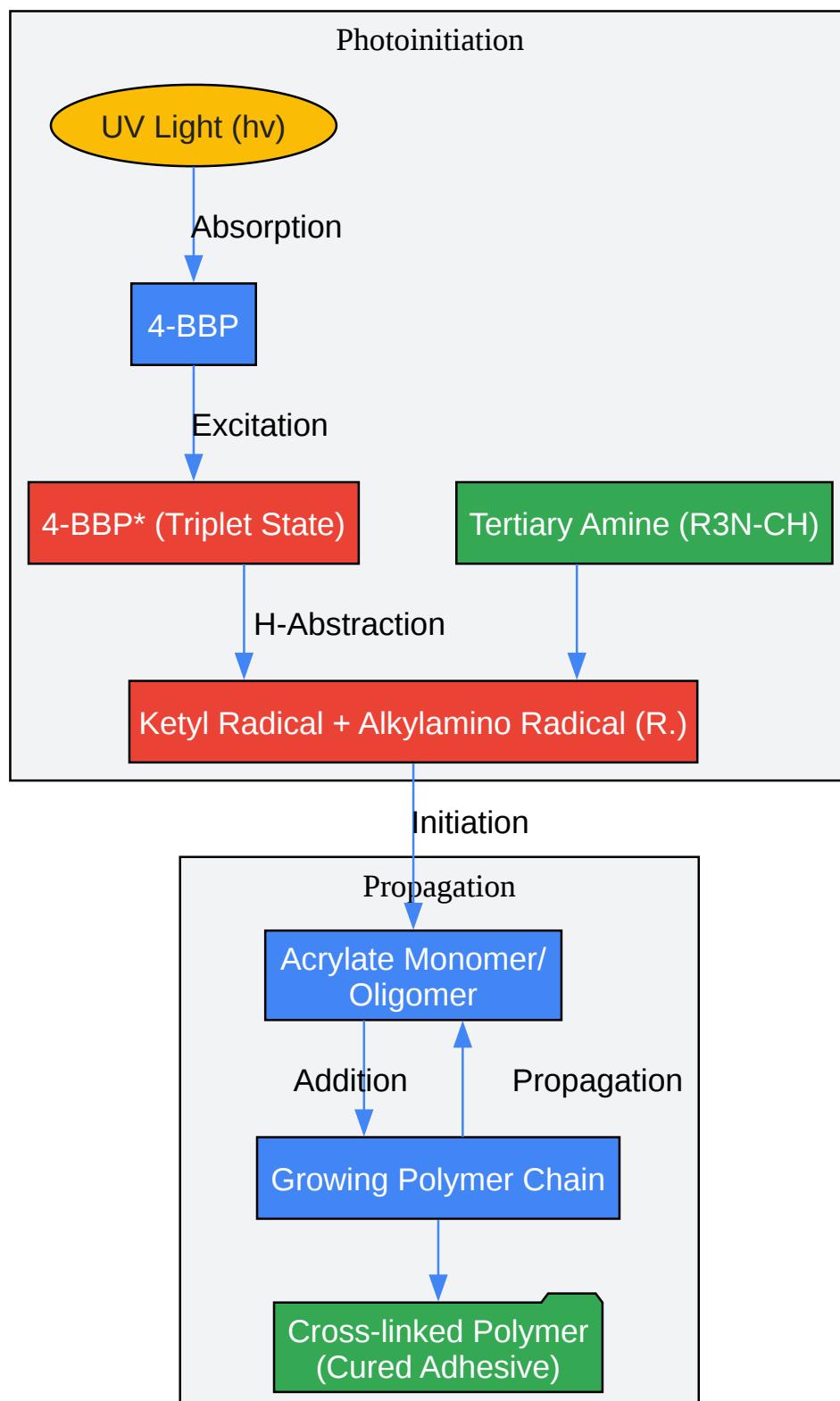
Compound Name: **4-Benzoylbiphenyl**

Cat. No.: **B106861**

[Get Quote](#)

Introduction

4-Benzoylbiphenyl (4-BBP), also known as Photoinitiator PBZ, is a highly efficient solid-state, free-radical Type II photoinitiator.^[1] It is widely utilized in the formulation of UV-curable adhesives, coatings, and inks.^{[1][2]} As a Type II photoinitiator, 4-BBP requires a synergist, typically a tertiary amine, to initiate the photopolymerization process upon exposure to UV radiation.^[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the formulation, curing, and characterization of UV-curable adhesives incorporating **4-Benzoylbiphenyl**.


The key attributes of **4-Benzoylbiphenyl** include its excellent solubility, low volatility, and thermal stability, making it a preferred choice for various industrial applications.^[3] Its unique long-wave absorbing molecular structure makes it particularly suitable for colored UV formulations.^[3]

Physicochemical Properties of **4-Benzoylbiphenyl**

Property	Value
CAS Number	2128-93-0
Molecular Formula	C ₁₉ H ₁₄ O ^[1]
Molecular Weight	258.31 g/mol ^[1]
Appearance	White to off-white crystalline powder ^[1]
Melting Point	99-101 °C
Boiling Point	419-420 °C
UV Absorption Peak	248 nm ^[1]
Recommended Dosage	2-5% w/w ^[3]

Mechanism of Photoinitiation

4-Benzoylbiphenyl operates via a hydrogen abstraction mechanism. The process is initiated by the absorption of UV light, which excites the 4-BBP molecule to a triplet state. This excited molecule then abstracts a hydrogen atom from a co-initiator, such as a tertiary amine, generating a highly reactive alkylamino radical. This radical is the primary species that initiates the polymerization of acrylate or other vinyl monomers and oligomers, leading to the formation of a cross-linked polymer network.

[Click to download full resolution via product page](#)

Caption: UV Curing Mechanism with **4-Benzoylbiphenyl**.

Formulation of UV-Curable Adhesives

A typical UV-curable adhesive formulation consists of an oligomer, a monomer (reactive diluent), a photoinitiator system (4-BBP and a co-initiator), and additives.

- Oligomers: These are low molecular weight polymers that form the backbone of the adhesive and determine its primary properties such as flexibility, toughness, and adhesion. Common types include urethane acrylates and epoxy acrylates.
- Monomers: These are used to reduce the viscosity of the formulation for better processing and to modify the properties of the cured adhesive.
- Photoinitiator System: This comprises the photoinitiator (4-BBP) and a co-initiator (e.g., a tertiary amine) that work together to initiate polymerization upon UV exposure.
- Additives: These can include stabilizers, adhesion promoters, and other modifiers to enhance specific properties of the adhesive.

Representative Adhesive Formulation

The following table presents a representative formulation for a UV-curable adhesive using **4-Benzoylbiphenyl**. The properties of the final adhesive can be tailored by adjusting the ratios of the components.

Component	Chemical Name/Type	Weight Percentage (wt%)	Purpose
Oligomer	Aliphatic Urethane Acrylate	50 - 70	Provides flexibility and toughness
Monomer	Isobornyl Acrylate (IBOA)	25 - 45	Reduces viscosity, improves adhesion
Photoinitiator	4-Benzoylbiphenyl (4-BBP)	2 - 4	Initiates polymerization upon UV exposure
Co-initiator	Ethyl-4-(dimethylamino)benzoate (EDB)	2 - 5	Synergist for Type II photoinitiator
Adhesion Promoter	Silane Coupling Agent	0.5 - 1.5	Enhances adhesion to substrates
Stabilizer	Hindered Amine Light Stabilizer (HALS)	0.1 - 0.5	Improves long-term stability

Quantitative Performance Data (Illustrative)

The following data illustrates the effect of varying the 4-BBP concentration on the performance of a urethane acrylate-based adhesive.

Formulation ID	4-BBP (wt%)	Co-initiator (wt%)	Peel Strength (N/25mm)	Lap Shear Strength (MPa)	Cure Time (seconds)
ADH-1	1.0	2.0	15.2	8.5	25
ADH-2	2.5	3.0	18.5	12.3	15
ADH-3	4.0	4.0	17.8	11.8	10

Note: The above data is illustrative and the actual performance will depend on the specific oligomers, monomers, and curing conditions used.

Experimental Protocols

1. Preparation of the UV-Curable Adhesive Formulation

This protocol describes the steps for preparing a 100g batch of the adhesive formulation.

- Materials and Equipment:

- Aliphatic Urethane Acrylate Oligomer
- Isobornyl Acrylate (IBOA) Monomer
- **4-Benzoylbiphenyl** (4-BBP)
- Ethyl-4-(dimethylamino)benzoate (EDB)
- Silane Coupling Agent
- Stabilizer
- Dual asymmetric centrifugal mixer or a mechanical stirrer
- Amber glass container
- Weighing balance

- Procedure:

- In a light-blocking amber container, weigh the required amount of the aliphatic urethane acrylate oligomer.
- Add the isobornyl acrylate monomer to the oligomer and mix at a low speed (e.g., 200 rpm) for 10 minutes until a homogeneous mixture is obtained.
- In a separate container, dissolve the **4-Benzoylbiphenyl** and the co-initiator (EDB) in a small portion of the monomer with gentle warming if necessary.
- Add the dissolved photoinitiator system, adhesion promoter, and stabilizer to the oligomer/monomer blend.

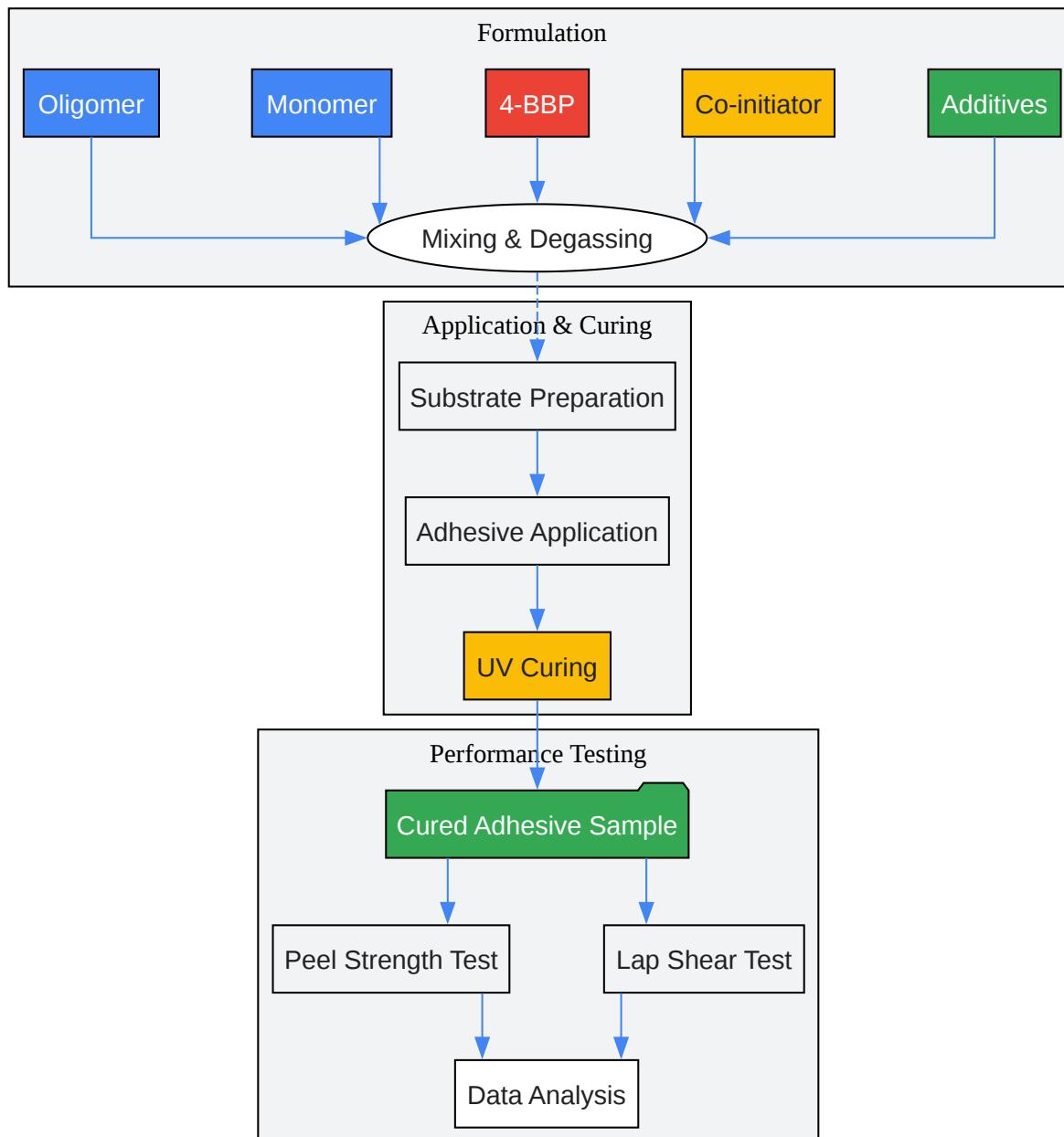
- Mix the entire formulation at a higher speed (e.g., 800 rpm) for 20 minutes in the dark to ensure complete dissolution and homogeneity.
- Degas the formulation using a centrifugal mixer or by placing it in a vacuum chamber to remove any entrapped air bubbles.
- Store the formulated adhesive in the amber container at room temperature away from light.

2. UV Curing of the Adhesive

This protocol outlines the procedure for curing the adhesive film for subsequent testing.

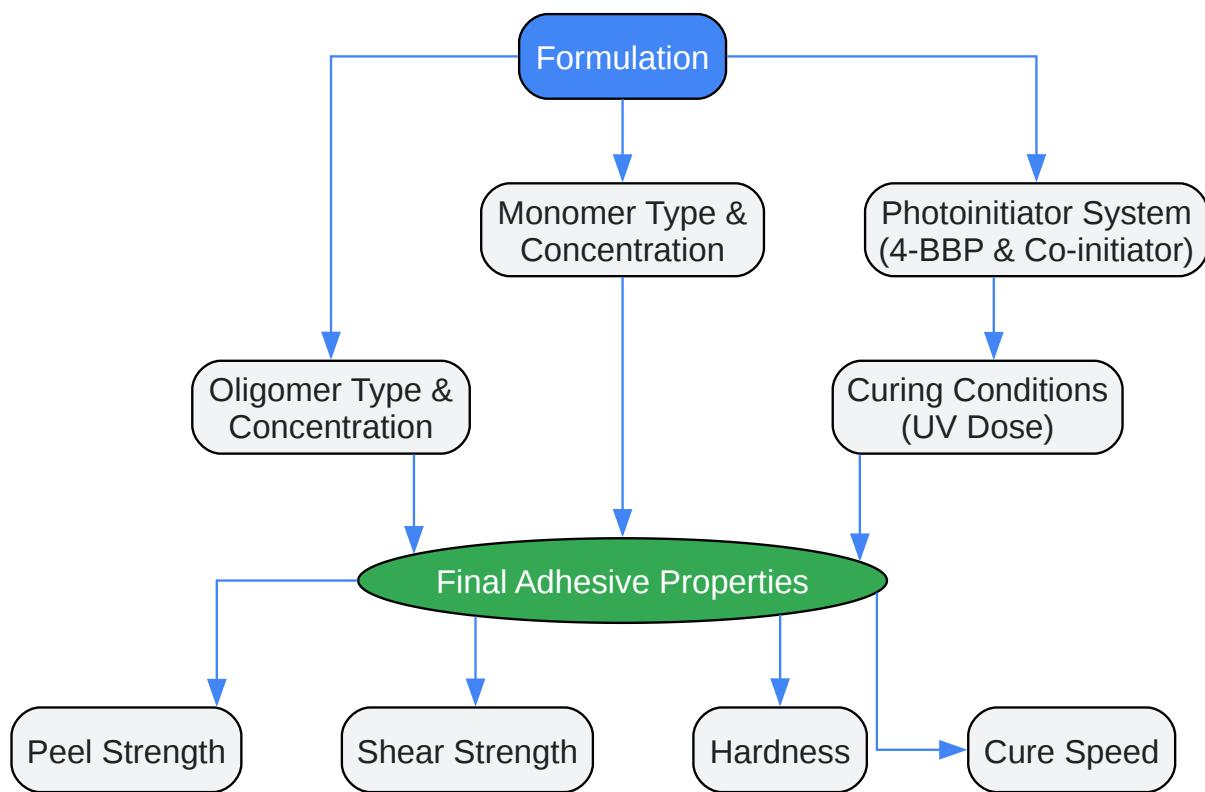
- Materials and Equipment:
 - Formulated UV-curable adhesive
 - Substrates for bonding (e.g., glass, polycarbonate, metal)
 - Film applicator (e.g., drawdown bar)
 - UV curing system (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength)
 - UV radiometer
- Procedure:
 - Clean the surfaces of the substrates to be bonded with a suitable solvent (e.g., isopropanol) and dry them completely.
 - Apply a thin, uniform film of the adhesive onto one of the substrates using a film applicator to a controlled thickness (e.g., 50 μm).
 - Place the second substrate over the adhesive film, applying gentle pressure to ensure good contact and remove any air bubbles.
 - Measure the intensity of the UV lamp at the substrate's surface using a UV radiometer.

- Expose the assembled sample to UV radiation. Typical curing parameters are:
 - Wavelength: 365 nm
 - Intensity: 100 mW/cm²
 - Exposure Time: 10 - 30 seconds
- Allow the bonded sample to cool to room temperature before testing.


3. Characterization of Adhesive Properties

The following are standard test methods for evaluating the performance of the cured adhesive.

- 180° Peel Strength Test (ASTM D3330):
 - Prepare test specimens by bonding a flexible substrate (e.g., polyethylene terephthalate film) to a rigid substrate.
 - Cut the bonded assembly into 25 mm wide strips.
 - Clamp the rigid substrate in the stationary jaw of a tensile testing machine and the free end of the flexible substrate in the moving jaw.
 - Pull the flexible substrate at a 180° angle at a constant speed (e.g., 300 mm/min).
 - Record the average force required to peel the substrate and express the result in Newtons per 25 mm (N/25mm).
- Lap Shear Strength Test (ASTM D1002):
 - Prepare test specimens by bonding two rigid substrates with a defined overlap area (e.g., 12.5 mm x 25 mm).
 - Mount the specimen in the grips of a tensile testing machine.
 - Apply a tensile load at a constant crosshead speed (e.g., 1.3 mm/min) until the bond fails.


- Record the maximum load at failure and calculate the shear strength by dividing the maximum load by the overlap area (in Megapascals, MPa).

Experimental Workflow and Logical Relationships

[Click to download full resolution via product page](#)

Caption: Workflow for adhesive formulation and testing.

[Click to download full resolution via product page](#)

Caption: Component relationships in adhesive formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photoinitiator PBZ, 4-Benzoylbiphenyl, CAS 2128-93-0, Quote Now [sellchems.com]
- 2. unisunchem.com [unisunchem.com]
- 3. 4-Benzoylbiphenyl CAS 2128-93-0 - Chemical Supplier Unilong [unilongindustry.com]
- To cite this document: BenchChem. [Application Notes and Protocols for UV-Curable Adhesives with 4-Benzoylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b106861#formulation-of-uv-curable-adhesives-with-4-benzoylbiphenyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com